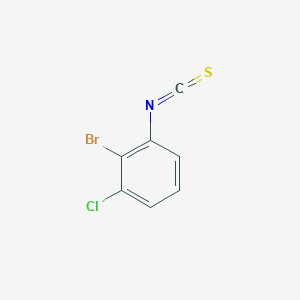

2-Bromo-3-chlorophenyl Isothiocyanate

Description

Significance of Isothiocyanate Functionality in Chemical Synthesis

The isothiocyanate group is a cornerstone of synthetic chemistry due to its versatile reactivity. researchgate.netchemrxiv.org It serves as a powerful electrophile, readily reacting with a variety of nucleophiles such as amines, alcohols, and thiols. This reactivity is harnessed in the construction of a diverse range of organic molecules, including thioureas, thioamides, and various heterocyclic systems. nbinno.com The isothiocyanate functional group is a key component in the Edman degradation, a method for sequencing amino acids in peptides. chemrxiv.org Furthermore, isothiocyanates are recognized for their presence in biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netchemrxiv.org

Role of Halogen Substituents in Aromatic Isothiocyanate Chemistry

Halogen substituents on the aromatic ring of phenyl isothiocyanates play a crucial role in modulating their chemical properties and reactivity. The electronegativity and size of the halogen atoms influence the electron density of the aromatic ring and the reactivity of the isothiocyanate group through inductive and resonance effects. The presence of halogens can also provide synthetic handles for further functionalization of the aromatic ring through cross-coupling reactions. The position of the halogen substituents is critical in directing the regioselectivity of reactions involving the aromatic ring.

Contextualization of 2-Bromo-3-chlorophenyl Isothiocyanate within the Class of Dihalo-substituted Aromatic Isothiocyanates

This compound is a member of the dihalo-substituted aromatic isothiocyanate family. In this molecule, the phenyl ring is substituted with a bromine atom at the 2-position and a chlorine atom at the 3-position. This specific substitution pattern is expected to influence the compound's reactivity in a distinct manner compared to other dihalo-isomers. The steric hindrance and electronic effects of the ortho-bromo and meta-chloro substituents will play a significant role in its chemical behavior. While specific research on this compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from the well-established chemistry of related halogenated phenyl isothiocyanates.

Chemical Properties and Synthesis of this compound

While detailed experimental data for this compound is scarce, its chemical properties can be predicted based on its structure and the known characteristics of similar compounds.

Synthesis of this compound

The synthesis of this compound would likely proceed from its corresponding aniline (B41778) precursor, 2-bromo-3-chloroaniline (B79519). nih.gov Several general methods for the conversion of anilines to isothiocyanates could be employed:

Reaction with Thiophosgene (B130339): This is a common method for the synthesis of isothiocyanates. The reaction of 2-bromo-3-chloroaniline with thiophosgene (CSCl₂) would be expected to yield the desired isothiocyanate.

Reaction with Carbon Disulfide: Another widely used method involves the reaction of the aniline with carbon disulfide in the presence of a base, such as ammonia (B1221849) or triethylamine (B128534), to form a dithiocarbamate (B8719985) salt. orgsyn.org Subsequent treatment with a desulfurizing agent, like lead nitrate (B79036) or a carbodiimide, would then furnish the isothiocyanate.

The choice of synthetic route would depend on factors such as the availability of reagents, reaction conditions, and desired yield.

Spectroscopic Data of a Structurally Related Isomer

| Spectroscopic Data for 4-Bromo-3-chlorophenyl Isothiocyanate | |

| Molecular Formula | C₇H₃BrClNS |

| Molecular Weight | 248.53 g/mol |

| Infrared (IR) Spectrum | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is observed in the region of 2100-2000 cm⁻¹. |

| Mass Spectrum (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with isotopic peaks characteristic of the presence of bromine and chlorine atoms. |

Data sourced from the NIST WebBook for 4-bromo-3-chlorophenyl isothiocyanate nist.gov

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dictated by the electrophilic carbon of the isothiocyanate group and the substituted aromatic ring.

Reactions Involving the Isothiocyanate Group

The primary mode of reactivity for this compound is the nucleophilic addition to the central carbon atom of the -N=C=S group. This allows for the synthesis of a variety of compounds:

Synthesis of Thioureas: Reaction with primary or secondary amines yields N,N'-disubstituted or N,N',N'-trisubstituted thioureas, respectively. These thiourea (B124793) derivatives are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.

Synthesis of Thioamides and Heterocycles: The isothiocyanate functionality is a key building block for the construction of sulfur and nitrogen-containing heterocycles, such as thiazoles, thiadiazoles, and quinazolines. rsc.org For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings.

Role as an Intermediate in Heterocyclic Synthesis

Halogenated phenyl isothiocyanates are valuable precursors for the synthesis of complex heterocyclic systems. The isothiocyanate group provides a reactive handle for initial bond formation, while the halogen substituents can be utilized for subsequent intramolecular or intermolecular reactions, such as cyclization or cross-coupling reactions, to build the final heterocyclic scaffold. The specific substitution pattern of this compound offers unique possibilities for the regioselective synthesis of novel heterocyclic compounds.

Potential Applications in Medicinal Chemistry

The structural motifs derived from halogenated phenyl isothiocyanates are often found in biologically active molecules. The ability to readily synthesize a variety of derivatives from this compound makes it a potentially valuable intermediate for the discovery of new therapeutic agents. The thiourea and heterocyclic derivatives that can be prepared from this compound are classes of molecules that have shown promise in various areas of drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClNS |

|---|---|

Molecular Weight |

248.53 g/mol |

IUPAC Name |

2-bromo-1-chloro-3-isothiocyanatobenzene |

InChI |

InChI=1S/C7H3BrClNS/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H |

InChI Key |

IYQHCIMJPHNNQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Chlorophenyl Isothiocyanate and Analogues

Classical Synthetic Routes to Aromatic Isothiocyanates

The traditional pathways to aromatic isothiocyanates are foundational in organic synthesis, primarily utilizing the corresponding aniline (B41778) as the starting material. These methods, while effective, often involve toxic reagents and have been the subject of numerous refinements to improve safety and yield.

Amination-based Approaches (e.g., from corresponding anilines)

The most prevalent method for synthesizing aromatic isothiocyanates begins with the corresponding primary aromatic amine. chemrxiv.org This approach centers on the reaction of the amine with a thiocarbonyl source, most commonly carbon disulfide (CS₂), to form a dithiocarbamate (B8719985) salt intermediate. chemrxiv.orgbeilstein-journals.org This salt is subsequently decomposed using a desulfurylating agent to yield the final isothiocyanate product. nih.govnih.gov

The initial step involves the reaction of the aniline with carbon disulfide in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), to generate the dithiocarbamate salt in situ. beilstein-journals.orgorganic-chemistry.org The subsequent desulfurization is the critical step where various reagents can be employed. The choice of reagent can influence the reaction conditions, yield, and substrate scope, particularly for anilines bearing electron-withdrawing groups. beilstein-journals.orgcbijournal.com A variety of desulfurylating agents have been developed over the years, each with specific advantages. nih.gov For instance, tosyl chloride is effective for the decomposition of dithiocarbamate salts generated in situ. organic-chemistry.org Other reagents include propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), which acts as an efficient desulfurating agent in a one-pot reaction. organic-chemistry.org

| Reagent | Typical Conditions | Notes |

| Tosyl Chloride | Amine, CS₂, Et₃N, then TsCl | Facile, one-pot protocol. organic-chemistry.org |

| Cyanuric Chloride (TCT) | Amine, CS₂, NaOH in water, then TCT | Effective in aqueous conditions. beilstein-journals.org |

| Hydrogen Peroxide | Dithiocarbamate salt, H₂O₂ | A "green" alternative desulfurization agent. nih.gov |

| Triphosgene | Dithiocarbamate salt, triphosgene | Effective but toxic, considered safer than thiophosgene (B130339). nih.gov |

| Sodium Persulfate | Amine, CS₂, Na₂S₂O₈ in H₂O | Efficient one-pot method for alkyl and aryl derivatives. nih.gov |

| Iodine | Amine, CS₂, TBAI, I₂ | Rapid synthesis for various isothiocyanates. chemrxiv.org |

Thiophosgene-mediated Transformations

The direct reaction of a primary amine with thiophosgene (CSCl₂) represents one of the oldest and most direct methods for isothiocyanate synthesis. nih.govorgsyn.org Thiophosgene is a highly reactive thiocarbonyl source with two reactive C-Cl bonds, allowing it to efficiently convert anilines into isothiocyanates, typically in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov

This method is applicable to a wide range of aromatic amines and can produce isothiocyanates in good yields. nih.gov However, the extreme toxicity of thiophosgene by all routes of administration and its incompatibility with numerous functional groups have significantly limited its use in modern synthesis. nih.govcbijournal.com The hazards associated with thiophosgene have been a major driving force for the development of the alternative, dithiocarbamate-based methods discussed previously. chemrxiv.orgmdpi.com

Advanced Synthetic Strategies for Selective Functionalization

Modern synthetic chemistry has focused on developing more efficient, selective, and safer methods for preparing functionalized aromatic compounds. These advanced strategies include the optimization of reaction parameters, the development of novel reagents, and the design of sophisticated multi-step pathways to access complex precursors.

Optimization of Reaction Conditions and Reagent Selection

Recent advancements have moved beyond classical reagents to improve the synthesis of aromatic isothiocyanates. Optimization often involves exploring one-pot versus two-step procedures. One-pot processes are generally effective for electron-rich anilines, whereas a two-step approach, which involves the isolation of an intermediate thiocarbamate, is often more suitable for electron-deficient anilines. chemrxiv.orgorganic-chemistry.org

The search for safer alternatives to thiophosgene has yielded several effective reagents. Phenyl chlorothionoformate, used with a solid base like sodium hydroxide, has emerged as a versatile option. organic-chemistry.org This reagent can be employed in either a one-pot or a two-step process to accommodate a wide range of amines. organic-chemistry.orgorganic-chemistry.org Other modern techniques leverage different forms of energy to drive the reaction under milder conditions. Microwave-assisted synthesis, for example, can significantly shorten reaction times for both aliphatic and aromatic isothiocyanates. nih.govnih.gov Furthermore, visible-light photocatalysis provides an efficient and mild pathway from amines and carbon disulfide, expanding the toolkit for these transformations. acs.org

| Method/Reagent | Key Features | Advantages |

| Phenyl Chlorothionoformate | Two-step process often preferred for inactive amines. organic-chemistry.org | Versatile and avoids highly toxic reagents. organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. nih.gov | Extremely fast, producing fair to good yields in minutes. nih.govnih.gov |

| Visible-Light Photocatalysis | Uses a photocatalyst and light energy. acs.org | Mild conditions, high efficiency. organic-chemistry.orgacs.org |

| Elemental Sulfur | Used with various activating agents. | Avoids toxic thiocarbonyl surrogates like CS₂ and CSCl₂. mdpi.com |

| Electrochemical Synthesis | Reagent-free, uses electrical current. | High-yielding and avoids toxic reagents. organic-chemistry.org |

Regioselective Introduction of Halogen Substituents on Phenyl Ring

The synthesis of 2-bromo-3-chlorophenyl isothiocyanate first requires the synthesis of its precursor, 2-bromo-3-chloroaniline (B79519). The regioselective introduction of multiple halogen substituents onto an aromatic ring is a significant challenge governed by the directing effects of the substituents already present. fiveable.me Halogens are deactivating yet ortho-, para-directing, while an amino group is strongly activating and ortho-, para-directing. fiveable.melibretexts.org

Achieving the specific 1,2,3-substitution pattern of 2-bromo-3-chloroaniline is not straightforward via classical electrophilic aromatic substitution on a simple precursor like aniline or chlorobenzene (B131634) due to conflicting directing effects. Advanced methods for regioselective halogenation often employ transition-metal catalysis to achieve C-H activation at specific sites. nih.gov Palladium-catalyzed reactions, for example, can direct halogenation to positions that are not favored under conventional electrophilic substitution conditions. organic-chemistry.org These reactions often use a directing group within the molecule to guide the catalyst to a specific C-H bond, allowing for precise installation of a halogen. nih.gov Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used as the halogen source in these metal-catalyzed or metal-free halogenation reactions. nih.govacs.org

Multi-step Synthetic Sequences for Complex Precursors

Constructing a complex precursor like 2-bromo-3-chloroaniline necessitates a carefully planned multi-step synthetic sequence. The order of substituent introduction is critical to ensure the final, correct regiochemistry. libretexts.org Synthetic planning often involves retrosynthesis, where one works backward from the target molecule to identify viable precursors and reactions. fiveable.me

Key strategies in these multi-step sequences include:

Use of Protecting Groups: The highly activating and reactive amino group is often temporarily converted into a less reactive acetamido group (-NHCOCH₃). This protects the amine from oxidation and moderates its directing strength, which can be crucial for controlling the position of subsequent electrophilic substitutions.

Functional Group Interconversion: A common tactic is to introduce a nitro group (-NO₂), which is a strong deactivating and meta-directing group, to control the position of other substituents. libretexts.org The nitro group can then be readily reduced to the required primary amino group at a later stage in the synthesis.

Strategic Reaction Ordering: The sequence of halogenation, nitration, and reduction steps must be precisely ordered. For example, to synthesize m-bromoaniline from benzene, the required sequence is nitration, followed by bromination (which is directed to the meta position by the nitro group), and finally, reduction of the nitro group to an amine. libretexts.org

Accessing the 2-bromo-3-chloroaniline precursor would likely involve a sophisticated pathway using these principles, potentially including diazonium salt chemistry (e.g., the Sandmeyer reaction) to introduce one of the halogens with high regiocontrol, a strategy often employed when direct electrophilic substitution is not feasible.

Green Chemistry Approaches in Isothiocyanate Synthesis

Traditional methods for synthesizing isothiocyanates often involve toxic reagents such as thiophosgene or carbon disulfide, and volatile organic solvents. chemrxiv.org In contrast, green chemistry approaches aim to replace these hazardous substances with safer alternatives, employ energy-efficient reaction conditions, and utilize renewable resources. eurekaselect.com These modern synthetic strategies not only offer environmental benefits but can also lead to improved yields and simplified purification processes.

Deep Eutectic Solvents (DES)-Mediated Synthesis

Deep eutectic solvents (DESs) have emerged as promising green reaction media due to their low cost, low toxicity, biodegradability, and high thermal stability. nih.gov While direct synthesis of isothiocyanates in DES has not been extensively reported, their application as a solvent and catalyst in reactions involving isothiocyanates highlights their potential in this area. nih.gov For instance, a study on the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones utilized various choline (B1196258) chloride-based DESs as the reaction medium for the condensation of anthranilic acids with aromatic isothiocyanates. nih.gov

In this research, a model reaction between anthranilic acid and phenyl isothiocyanate was tested in twenty different choline chloride-based DESs. nih.gov The choline chloride:urea (1:2) system was identified as the most effective, acting as both the solvent and catalyst. nih.gov This approach circumvents the need for conventional volatile organic solvents and toxic catalysts. nih.gov The study explored conventional stirring, microwave-assisted, and ultrasound-assisted techniques in these DESs, with varying degrees of success. nih.gov

Table 1: Synthesis of 2-Mercaptoquinazolin-4(3H)-ones using Phenyl Isothiocyanate in a Choline Chloride:Urea DES

| Starting Material | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Anthranilic acid | Stirring | 24 h | 65 |

| Anthranilic acid | Microwave | 30 min | 35 |

The data indicates that for this particular transformation involving an isothiocyanate, ultrasound-assisted synthesis in a deep eutectic solvent provided the highest yield in a significantly shorter reaction time compared to conventional stirring. nih.gov This suggests that the combination of DES and sonication could be a viable green approach for reactions involving the synthesis or transformation of aryl isothiocyanates.

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering rapid reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net The synthesis of aryl isothiocyanates is particularly amenable to microwave irradiation, which can efficiently promote the conversion of various precursors. nih.gov

One prominent microwave-assisted method involves the sulfurization of isocyanides using Lawesson's reagent in the presence of a catalytic amount of an amine base, such as triethylamine, in water. tandfonline.com This approach is advantageous as it avoids toxic and volatile reagents like thiophosgene and carbon disulfide. tandfonline.com A study demonstrated the synthesis of a library of 20 structurally diverse aromatic isothiocyanates with yields ranging from 53% to 96%. tandfonline.com For example, the synthesis of 3-bromophenyl isothiocyanate from 3-bromophenyl isocyanide using Lawesson's reagent and triethylamine in water under microwave irradiation at 100°C was completed in just 10 minutes with a 98% yield. researchgate.net In contrast, the same reaction under conventional heating required 60 minutes to achieve a 94% yield. tandfonline.com

Table 2: Comparison of Microwave-Assisted and Conventional Heating for the Synthesis of Aryl Isothiocyanates

| Isocyanide Precursor | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 3-Bromophenyl isocyanide | Microwave | 100 | 10 min | 98 |

| 3-Bromophenyl isocyanide | Conventional | 100 | 60 min | 94 |

| 4-Chlorophenyl isocyanide | Microwave | 100 | 10 min | 95 |

| 4-Chlorophenyl isocyanide | Conventional | 100 | 60 min | 90 |

| 4-Methoxyphenyl isocyanide | Microwave | 100 | 12 min | 92 |

Another microwave-assisted approach utilizes the desulfurization of in situ generated dithiocarbamates. For the synthesis of aliphatic and aromatic isothiocyanates, reactions can be carried out in a microwave reactor, with some methods even using water as the solvent, leading to high yields of 72–96%. mdpi.com For instance, the synthesis of various aryl isothiocyanates from the corresponding anilines and carbon disulfide was effectively promoted by KOH under ball milling, a solvent-free green technique that can be complemented by microwave heating to accelerate the decomposition of the intermediate dithiocarbamate salt. rsc.org

Ultrasound-Assisted Synthetic Methods

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. This technique can lead to shorter reaction times, milder reaction conditions, and improved yields. rsc.org While less common than microwave-assisted methods for isothiocyanate synthesis, sonication has shown promise in related reactions.

For example, an eco-friendly protocol for the synthesis of benzoyl isothiocyanates was developed using an ultrasound-assisted reaction of benzoyl chlorides with ammonium (B1175870) isothiocyanate in acetonitrile (B52724) at room temperature. rsc.org This method avoids the need for high temperatures and prolonged reaction times. The resulting benzoyl isothiocyanates were then used to synthesize pyrazole (B372694) and pyrazolone (B3327878) derivatives in good yields (67–83%). rsc.org

In a different application, the synthesis of asymmetrically substituted bis-thioureas from diamines and isothiocyanates was successfully carried out using ultrasonic irradiation. researchgate.net This sustainable energy source promoted the reaction under mild conditions, affording the products in quantitative yields for a broad range of substrates. researchgate.net The use of ultrasound has also been demonstrated in the synthesis of 2-mercaptoquinazolin-4(3H)-ones in a deep eutectic solvent, where it proved to be more effective than both conventional stirring and microwave irradiation for that specific transformation. nih.gov

While direct ultrasound-assisted synthesis of this compound has not been specifically detailed, the successful application of sonochemistry in the synthesis of related compounds and precursors suggests its potential as a valuable green chemistry tool for this class of molecules. rsc.org Further research in this area could lead to the development of efficient and environmentally friendly protocols for the production of a wide array of substituted aryl isothiocyanates.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Chlorophenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The carbon atom of the isothiocyanate group in 2-Bromo-3-chlorophenyl Isothiocyanate is electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the formation of a diverse range of heterocyclic and acyclic compounds.

Reactivity with Amines for Thiourea (B124793) Formation

The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of thiourea derivatives. ijacskros.combibliomed.orgnih.gov This reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. The resulting intermediate then undergoes proton transfer to yield the stable thiourea.

The general reaction is as follows: Ar-N=C=S + R-NH₂ → Ar-NH-C(=S)-NH-R

For this compound, the reaction with a generic primary amine (R-NH₂) would be expected to proceed smoothly to afford the corresponding N-(2-Bromo-3-chlorophenyl)-N'-substituted thiourea. The presence of the electron-withdrawing halogen substituents on the aromatic ring is anticipated to enhance the reaction rate by increasing the electrophilicity of the isothiocyanate carbon.

Table 1: Examples of Thiourea Formation from Aryl Isothiocyanates and Amines

| Aryl Isothiocyanate | Amine | Product | Reference |

|---|---|---|---|

| Phenyl isothiocyanate | Benzylamine | N-phenyl-N'-benzylthiourea | researchgate.net |

| Ethyl isothiocyanate | Aniline (B41778) | N-ethyl-N'-phenylthiourea | bibliomed.org |

Cyclization Reactions with Hydrazides to Oxadiazolines

Aryl isothiocyanates can react with acylhydrazides to form 2-imino-1,3,4-oxadiazolines. This transformation typically involves an initial nucleophilic addition of the hydrazide to the isothiocyanate, followed by a cyclization step. nih.gov One reported method describes an aerobic oxidative annulation of acylhydrazides with isothiocyanates, facilitated by 4-dimethylaminopyridine (B28879) (DMAP), to produce 2-imino-1,3,4-oxadiazolines in good to high yields. nih.gov

Cycloaddition Chemistry Involving the Isothiocyanate Moiety

The C=S double bond within the isothiocyanate group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile. These reactions provide pathways to various five- and six-membered heterocyclic systems.

[3+2] Cycloaddition Pathways

Isothiocyanates can undergo [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, the reaction of aroylaziridines with aryl isothiocyanates can lead to the formation of 4-aroyl-4-thiazolines. cdnsciencepub.com This reaction is thought to proceed through the thermal cleavage of the aziridine (B145994) to form an azomethine ylid, which then undergoes a concerted [3+2] cycloaddition with the C=S bond of the isothiocyanate. cdnsciencepub.com The C=S bond in isothiocyanates is known to be an active dipolarophile. cdnsciencepub.com While specific examples involving this compound are not detailed, its isothiocyanate group would be expected to exhibit similar reactivity.

[4+2] Cycloaddition Pathways

The isothiocyanate group can also act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the C=S double bond reacts with a conjugated diene. While less common than their all-carbon counterparts, aza-Diels-Alder reactions involving isothiocyanates have been reported. For example, 1,2-diaza-1,3-dienes have been employed in inverse electron-demand aza-Diels-Alder reactions. acs.org Additionally, the formation of thiocarbonyl fluoride, an intermediate in some isothiocyanate syntheses, has been trapped via a Diels-Alder cycloaddition, demonstrating the capability of C=S bonds to participate in such reactions. mdpi.com Specific [4+2] cycloaddition reactions involving this compound have not been found in the provided search results.

Metal-Catalyzed Transformations

The presence of halogen substituents on the phenyl ring of this compound opens up possibilities for metal-catalyzed cross-coupling and cyclization reactions. Catalysts based on metals like iron and nickel have been shown to be effective in promoting transformations of halo-substituted aryl isothiocyanates. researchgate.net

For instance, an iron-promoted methodology has been developed for the synthesis of various heterocyclic compounds from 2-iodo- and 2-bromo/chloro aryl isothiocyanates under mild conditions. researchgate.net Nickel-catalyzed domino cross-coupling reactions have also been described for C-S and C-N bond formation, showcasing the utility of cheaper and more abundant metals in these transformations. researchgate.net These metal-catalyzed reactions often proceed with good functional group compatibility and selectivity, providing efficient routes to complex molecules. researchgate.net

Copper-Catalyzed Cyclization Reactions

Copper-catalyzed reactions are a cornerstone of modern synthetic chemistry for the formation of heterocyclic structures. While specific studies on this compound are not documented, the reactivity of analogous ortho-haloaryl compounds suggests its potential to undergo copper-catalyzed intramolecular cyclization. For example, the synthesis of benzimidazoles from o-bromoarylamines via copper catalysis is a well-established transformation.

It is proposed that a copper(I) catalyst could initiate the reaction through an oxidative addition to the carbon-bromine bond of this compound. The resultant arylcopper(III) intermediate would be poised for an intramolecular nucleophilic attack by either the nitrogen or sulfur atom of the isothiocyanate group. This cyclization could lead to the formation of five- or six-membered heterocyclic rings. The electronic influence of the chlorine atom at the C3 position would likely affect the reaction's rate and regioselectivity. Plausible products from such a reaction could include substituted benzothiazoles or indoles, with the specific outcome being dependent on the reaction conditions, such as the choice of copper catalyst, ligands, base, and solvent.

| Starting Material | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 2-Bromoaniline | CuI | 2-Substituted Benzimidazole | up to 98% |

| o-Alkynylphenyl isothiocyanate | Cu(II) | Benzo[d] nih.govacs.orgthiazin-2-yl phosphonate | Good nih.gov |

This table presents data from reactions of analogous compounds to illustrate the potential of copper-catalyzed cyclizations.

Intramolecular Cyclizations of ortho-Halophenyl Isothiocyanates

In addition to metal-catalyzed routes, intramolecular cyclization of this compound could potentially be induced by thermal or photochemical methods. Thermal induction could lead to homolytic cleavage of the carbon-bromine bond, generating an aryl radical that could subsequently undergo an intramolecular addition to the isothiocyanate moiety.

Alternatively, photochemical excitation with UV light could provide the necessary energy to cleave the C-Br bond and initiate the cyclization cascade. A critical aspect of these potential cyclizations would be the regioselectivity of the bond formation. The intermediate radical species could attack the carbon, nitrogen, or sulfur atom of the isothiocyanate group, leading to a variety of heterocyclic products. The chloro substituent on the aromatic ring would be expected to influence the regiochemical outcome of the cyclization.

Rearrangement Reactions and Isomerizations

Sigmatropic Rearrangements

While sigmatropic rearrangements are well-documented for certain classes of isothiocyanates, particularly allylic and propargylic derivatives, they are less common for simple aryl isothiocyanates. A direct acs.orgacs.org-sigmatropic rearrangement involving the isothiocyanate group and the phenyl ring of this compound is not structurally feasible.

However, computational studies on related systems, such as arylamino isothiocyanates, suggest that acs.orgacs.org-sigmatropic shifts are possible, with activation barriers that are highly dependent on the substituents. It is conceivable that under harsh thermal or photochemical conditions, this compound could undergo complex rearrangements, possibly involving the halogen atoms.

Rearrangements Leading to Thiocyanate (B1210189) Adducts

The isomerization of isothiocyanates (R-N=C=S) to their thiocyanate (R-S-C≡N) counterparts is a known equilibrium. For aryl derivatives, the isothiocyanate isomer is generally the more thermodynamically stable. Consequently, the rearrangement of this compound to the corresponding thiocyanate would be an energetically unfavorable process.

Nevertheless, it is possible that under specific reaction conditions, such as in the presence of certain reagents or upon photochemical irradiation, a transient thiocyanate intermediate could be formed and subsequently trapped by a nucleophile. For instance, the interaction with a potent electrophile at the nitrogen atom of the isothiocyanate could trigger a cascade of events leading to a rearranged thiocyanate adduct.

Investigations of Reaction Kinetics and Thermodynamics

A thorough understanding of the reactivity of this compound would necessitate detailed kinetic and thermodynamic studies, which are currently absent from the scientific literature.

Kinetic Investigations: Kinetic analysis of potential reactions, such as the aforementioned copper-catalyzed cyclization, would provide invaluable mechanistic insights. By determining the reaction rate's dependence on the concentrations of the substrate, catalyst, and other reagents, the rate law could be established, shedding light on the rate-determining step. Furthermore, studying the reaction at various temperatures would allow for the determination of activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which characterize the transition state.

Thermodynamic Investigations: Thermodynamic measurements would be crucial for assessing the feasibility and position of equilibrium for potential reactions. For example, the equilibrium constant (Keq) for the isomerization to 2-Bromo-3-chlorophenyl Thiocyanate would quantify the relative stability of the two isomers. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for proposed transformations would reveal whether they are spontaneous and if they are driven by enthalpic or entropic factors.

| Reaction Type | Parameter | Hypothetical Value | Significance |

|---|---|---|---|

| Cu-Catalyzed Cyclization | Rate Constant (k) | 1.5 x 10-4 s-1 at 100°C | Indicates reaction speed under specific conditions. |

| Activation Energy (Ea) | 85 kJ/mol | Energy barrier for the reaction to occur. | |

| Isomerization to Thiocyanate | Equilibrium Constant (Keq) | < 0.01 | Shows strong preference for the isothiocyanate isomer. |

| Gibbs Free Energy (ΔG) | > 0 | Indicates a non-spontaneous isomerization under standard conditions. |

This table presents hypothetical data to illustrate the type of information that would be obtained from kinetic and thermodynamic studies.

Derivatization and Application As a Versatile Organic Building Block

Synthesis of Heterocyclic Compounds Utilizing 2-Bromo-3-chlorophenyl Isothiocyanate

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by nitrogen, oxygen, and sulfur nucleophiles, which drives the formation of various heterocyclic scaffolds.

The most fundamental reaction of isothiocyanates is their conversion to thiourea (B124793) derivatives. This is typically achieved through the addition of a primary or secondary amine to the isothiocyanate. The reaction is generally high-yielding and proceeds under mild conditions. The nucleophilic amine attacks the central carbon of the isothiocyanate, leading to the formation of a stable N,N'-substituted thiourea. These thioureas are not only stable final products but also serve as crucial intermediates for the synthesis of other heterocycles. asianpubs.orgbibliomed.org

The general reaction is as follows: this compound + R¹R²NH → 1-(2-Bromo-3-chlorophenyl)-3-R¹-3-R²-thiourea

Table 1: Representative Synthesis of Substituted Thioureas This table presents illustrative examples of thiourea derivatives synthesized from this compound and various amines.

| Amine Reactant (R¹R²NH) | Product Name | Representative Solvent | Reaction Conditions |

|---|---|---|---|

| Aniline (B41778) | 1-(2-Bromo-3-chlorophenyl)-3-phenylthiourea | Acetone | Room Temperature, 12h |

| Cyclohexylamine | 1-(2-Bromo-3-chlorophenyl)-3-cyclohexylthiourea | Ethanol | Reflux, 4h |

| Diethylamine | 1-(2-Bromo-3-chlorophenyl)-3,3-diethylthiourea | Dichloromethane | Room Temperature, 6h |

| 4-Methoxybenzylamine | 1-(2-Bromo-3-chlorophenyl)-3-(4-methoxybenzyl)thiourea | Acetonitrile (B52724) | 50°C, 8h |

2-Imino-1,3,4-oxadiazoline scaffolds can be synthesized from the reaction of isothiocyanates with acylhydrazides. nih.gov This transformation typically involves an annulation sequence, which may be mediated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under aerobic conditions. The process involves the initial reaction between the acylhydrazide and the isothiocyanate, followed by cyclization to form the stable five-membered oxadiazoline ring. Utilizing this compound in this reaction allows for the direct incorporation of the di-halogenated phenyl moiety onto the exocyclic nitrogen of the resulting heterocycle. nih.gov

Table 2: Representative Synthesis of Oxadiazoline Derivatives This table presents illustrative examples of 2-imino-1,3,4-oxadiazoline derivatives synthesized from this compound.

| Acylhydrazide Reactant | Product Name | Representative Catalyst | Reaction Conditions |

|---|---|---|---|

| Benzhydrazide | 5-Phenyl-3-(2-bromo-3-chlorophenylimino)-1,3,4-oxadiazoline | DMAP | O₂, Acetonitrile, 70°C |

| Isonicotinohydrazide | 5-(Pyridin-4-yl)-3-(2-bromo-3-chlorophenylimino)-1,3,4-oxadiazoline | DMAP | O₂, Acetonitrile, 70°C |

| Acetohydrazide | 5-Methyl-3-(2-bromo-3-chlorophenylimino)-1,3,4-oxadiazoline | DMAP | O₂, Acetonitrile, 70°C |

Quinazoline (B50416) and quinazolinone frameworks are prevalent in medicinal chemistry. A common synthetic route to these structures involves the reaction of an aryl isothiocyanate with an anthranilic acid derivative. nih.govnih.gov The initial step is the formation of a thiourea linkage by the reaction of the amino group of anthranilic acid with this compound. Subsequent intramolecular cyclization, often promoted by heat or a cyclizing agent, results in the formation of the quinazoline-4(3H)-thione or related structures. This method provides a straightforward entry to quinazolines bearing the 2-bromo-3-chlorophenyl substituent at the N-3 position. nih.gov

Table 3: Representative Synthesis of Quinazoline Derivatives This table presents illustrative examples of quinazoline scaffolds generated from this compound.

| Anthranilic Acid Derivative | Intermediate Thiourea | Final Quinazoline Product | Representative Conditions |

|---|---|---|---|

| Anthranilic Acid | 2-((((2-bromo-3-chlorophenyl)carbamothioyl)amino)benzoic acid | 3-(2-Bromo-3-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Step 1: Ethanol, Reflux; Step 2: Polyphosphoric acid, 120°C |

| 5-Methylanthranilic Acid | 2-((((2-bromo-3-chlorophenyl)carbamothioyl)amino)-5-methylbenzoic acid | 3-(2-Bromo-3-chlorophenyl)-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Step 1: Ethanol, Reflux; Step 2: Acetic Anhydride (B1165640), Reflux |

| 5-Chloroanthranilic Acid | 2-((((2-bromo-3-chlorophenyl)carbamothioyl)amino)-5-chlorobenzoic acid | 6-Chloro-3-(2-bromo-3-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Step 1: Ethanol, Reflux; Step 2: Dicyclohexylcarbodiimide (DCC) |

The synthesis of benzothiazine derivatives from this compound can be envisioned through a multi-step sequence that leverages the ortho-bromo substituent. A plausible strategy involves the initial formation of a thiourea by reacting the isothiocyanate with a suitable amine. The resulting N-(2-bromophenyl)thiourea intermediate possesses the necessary functionalities for an intramolecular cyclization. This ring-closure can be promoted by a transition metal catalyst, such as palladium or copper, via reactions like the Buchwald-Hartwig or Ullmann-type C-N or C-S bond-forming reactions, leading to the formation of the benzothiazine core. researchgate.netmdpi.com

Table 4: Proposed Pathway for Benzothiazine Synthesis This table outlines a conceptual synthetic route to benzothiazine derivatives.

| Step | Reactants | Product | Representative Conditions |

|---|---|---|---|

| 1 | This compound + Ammonia (B1221849) | 1-(2-Bromo-3-chlorophenyl)thiourea | Ethanol, Room Temperature |

| 2 | 1-(2-Bromo-3-chlorophenyl)thiourea | 8-Chloro-2-amino-4H-benzo[d] asianpubs.orgnih.govthiazine | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, Reflux |

1,2,4-Triazole (B32235) heterocycles can be synthesized using isothiocyanates as starting materials. The process typically begins with the reaction between this compound and a hydrazide (R-CONHNH₂) to form a 1,4-disubstituted thiosemicarbazide (B42300) intermediate. researchgate.net This intermediate can then undergo intramolecular cyclization upon treatment with a base (such as sodium hydroxide (B78521) or potassium carbonate) or acid, accompanied by the elimination of water, to yield a 5-substituted-4-(2-bromo-3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. nih.govraco.cat

Table 5: Representative Synthesis of 1,2,4-Triazole Derivatives This table presents illustrative examples of 1,2,4-triazole derivatives synthesized via a thiosemicarbazide intermediate.

| Hydrazide Reactant | Thiosemicarbazide Intermediate | Final Triazole Product | Representative Cyclization Conditions |

|---|---|---|---|

| Formic Hydrazide | 1-Formyl-4-(2-bromo-3-chlorophenyl)thiosemicarbazide | 4-(2-Bromo-3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 2M NaOH, Reflux |

| Acetic Hydrazide | 1-Acetyl-4-(2-bromo-3-chlorophenyl)thiosemicarbazide | 4-(2-Bromo-3-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol | 2M NaOH, Reflux |

| Benzoyl Hydrazide | 1-Benzoyl-4-(2-bromo-3-chlorophenyl)thiosemicarbazide | 4-(2-Bromo-3-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | H₂SO₄, 80°C |

Introduction of the 2-Bromo-3-chlorophenyl Moiety into Complex Molecular Architectures

The primary utility of this compound as a building block lies in its ability to introduce the specifically substituted 2-bromo-3-chlorophenyl group into a larger molecule via the versatile reactivity of the isothiocyanate handle. As detailed in the sections above, this moiety can be readily attached to amines, hydrazides, and other nucleophiles to create a variety of heterocyclic systems.

Beyond this initial incorporation, the true versatility of the resulting products comes from the presence of the halogen atoms on the aromatic ring. The bromine and chlorine atoms serve as reactive sites for further elaboration, most notably through transition-metal-catalyzed cross-coupling reactions. nih.gov

Suzuki Coupling: The bromo substituent is particularly well-suited for palladium-catalyzed Suzuki cross-coupling reactions with boronic acids, allowing for the formation of a new carbon-carbon bond. This enables the attachment of additional aryl or alkyl groups. nih.gov

Buchwald-Hartwig Amination: The C-Br or C-Cl bond can be used to form carbon-nitrogen bonds, introducing new amine functionalities.

Sonogashira Coupling: The bromo group can react with terminal alkynes to introduce carbon-carbon triple bonds into the molecule.

This two-stage strategy—first, using the isothiocyanate to build a core heterocycle, and second, using the halogen substituents for further diversification—allows for the efficient construction of complex molecular architectures with precisely controlled substitution patterns. The differential reactivity often observed between aryl bromides and chlorides can also allow for selective, stepwise functionalization. researchgate.net

Role in Multi-component Reaction Strategies

This compound is a valuable and versatile building block in the field of organic synthesis, particularly in the strategic design of multi-component reactions (MCRs). Its utility stems from the presence of multiple reactive sites: the electrophilic carbon atom of the isothiocyanate group (-N=C=S), and the bromo and chloro substituents on the phenyl ring, which can participate in various coupling and cyclization reactions. This trifecta of reactivity allows for the rapid and efficient construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

The isothiocyanate functional group is inherently suited for MCRs due to its ability to react with a wide array of nucleophiles, such as amines, thiols, and carbanions. This reactivity is harnessed to introduce diversity into the target molecules by simply varying the nucleophilic component in the reaction mixture. The presence of the bromine and chlorine atoms on the aromatic ring further enhances the synthetic potential of this compound. These halogen atoms can serve as handles for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional complexity and functionalization of the resulting heterocyclic core.

A key application of this compound in MCRs is in the synthesis of various sulfur and nitrogen-containing heterocycles. For instance, in a three-component reaction, it can react with an amine and a compound containing an active methylene (B1212753) group to generate highly substituted thiazole (B1198619) derivatives. Similarly, its reaction with α-mercaptoacetic acid and an amine or aldehyde can lead to the formation of thiazolidinone scaffolds, which are prevalent in many biologically active compounds.

The strategic incorporation of this compound in MCRs offers several advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials. The products of these reactions often possess unique substitution patterns due to the specific arrangement of the bromo and chloro groups on the phenyl ring, which can be crucial for modulating their biological activity or material properties.

While specific, detailed research findings on multi-component reactions exclusively utilizing this compound are not extensively documented in publicly available literature, the principles of MCRs involving analogous halo-substituted aryl isothiocyanates provide a strong basis for its potential applications. The following table outlines representative multi-component reaction strategies where this compound could be a key reactant, based on established methodologies for similar compounds.

Table 1: Potential Multi-component Reactions Involving this compound

| Product Class | Reactant 1 | Reactant 2 | Reactant 3 | General Reaction Conditions | Potential Product Features |

| Substituted Thioureas | This compound | Primary or Secondary Amine | - | Room temperature, various solvents (e.g., DCM, THF) | Core structure for further cyclization; potential for biological activity screening. |

| Thiazolidinones | This compound | α-Mercaptoacetic acid | Amine/Imine | Reflux in a suitable solvent (e.g., Toluene) with a catalyst (e.g., p-TsOH) | Privileged scaffold in medicinal chemistry; diverse substitution patterns possible. |

| 2-Iminothiazolines | This compound | Primary Amine | α-Haloketone | Base-catalyzed condensation | Access to a class of heterocycles with known biological activities. |

| 1,3,5-Triazine-2-thiones | This compound | Amidine | Aldehyde | Acid or base catalysis | Construction of a six-membered heterocyclic system with multiple points for diversification. |

Spectroscopic and Structural Characterization Techniques for 2 Bromo 3 Chlorophenyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei, offering insights into the structure, dynamics, and chemical environment of molecules. For phenyl isothiocyanate derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm their identity and purity.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their spatial relationships with neighboring protons. In the context of 2-bromo-3-chlorophenyl isothiocyanate and its derivatives, the aromatic region of the ¹H NMR spectrum is of particular interest. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) of the aromatic protons are influenced by the nature and position of the substituents on the phenyl ring.

Detailed research findings for various halosubstituted phenyl isothiocyanates offer valuable comparative data. For instance, the ¹H NMR spectrum of 2-chlorophenyl isothiocyanate shows a multiplet in the range of δ 7.34–7.37 ppm for one of its aromatic protons. Similarly, spectroscopic data for other isomers such as 3-chlorophenyl isothiocyanate and various bromophenyl isothiocyanates help in understanding the incremental shifts caused by each substituent.

The following table summarizes the available ¹H NMR data for several phenyl isothiocyanate derivatives, which can be used to estimate the expected chemical shifts for the aromatic protons of this compound. The presence of both a bromine and a chlorine atom on the ring is expected to lead to a complex multiplet pattern in the aromatic region, with chemical shifts influenced by the combined electron-withdrawing effects of the halogens and the isothiocyanate group.

Table 1: Proton NMR (¹H NMR) Data for Phenyl Isothiocyanate Derivatives

| Compound Name | Aromatic Proton Chemical Shifts (δ, ppm) |

|---|---|

| Phenyl Isothiocyanate | 7.10 - 7.40 (m) |

| 2-Chlorophenyl Isothiocyanate | 7.11 - 7.37 (m) |

| 3-Chlorophenyl Isothiocyanate | Not explicitly detailed |

| 4-Bromophenyl Isothiocyanate | Not explicitly detailed |

| 2-Bromophenyl Isothiocyanate | Not explicitly detailed |

| 3-Bromophenyl Isothiocyanate | Not explicitly detailed |

Note: 'm' denotes a multiplet, indicating a complex splitting pattern.

The analysis of these and other related derivatives is crucial for the full structural elucidation of novel compounds like this compound.

Q & A

Q. What are the established synthetic routes for 2-Bromo-3-chlorophenyl Isothiocyanate?

A common method involves the reaction of 2-bromo-3-chloroaniline with thiophosgene (CSCl₂) under anhydrous conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group reacts with thiophosgene to form the isothiocyanate moiety. Key parameters include temperature control (0–5°C to minimize side reactions) and inert gas purging to prevent hydrolysis .

Q. How can the purity and structural integrity of this compound be validated?

Combined analytical techniques are recommended:

Q. What safety precautions are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation (GHS H331: Toxic if inhaled) .

- PPE : Nitrile gloves, lab coats, and eye protection (GHS H314: Causes severe skin burns) .

- Storage : Keep in amber glass at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. What reaction mechanisms are involved in its nucleophilic substitution reactions?

The isothiocyanate group (-N=C=S) acts as an electrophilic site. In reactions with amines (e.g., primary amines), it forms thiourea derivatives via nucleophilic attack. Computational studies (DFT) suggest that electron-withdrawing substituents (Br, Cl) enhance electrophilicity at the isothiocyanate carbon, accelerating reaction rates .

Q. How does its reactivity compare to analogous halogenated phenyl isothiocyanates?

- Steric Effects : The 2-bromo-3-chloro substitution introduces steric hindrance, reducing reactivity compared to monosubstituted analogs (e.g., 3-bromophenyl isothiocyanate) .

- Electronic Effects : Bromine and chlorine increase electrophilicity but may also stabilize intermediates in Suzuki-Miyaura coupling reactions .

Q. What are its applications in bioconjugation or medicinal chemistry?

Q. How can computational modeling optimize its use in catalyst design?

- Molecular Docking : Predict binding affinities with enzyme active sites (e.g., cysteine proteases) .

- Reaction Pathway Analysis : Identify transition states in thiourea formation using Gaussian or ORCA software .

Q. What challenges arise in crystallographic characterization of derivatives?

- Crystal Packing : Bulky substituents (Br, Cl) can disrupt symmetry, requiring high-resolution data (SHELX refinement recommended) .

- Thermal Motion : Halogens increase thermal parameters, necessitating low-temperature data collection (100 K) .

Methodological Notes

- Contradictions in Data : While some sources report stability at room temperature , others emphasize decomposition risks without inert storage . Validate stability via TGA/DSC before long-term experiments.

- Key References : Prioritize NIST spectroscopy data and synthetic protocols from peer-reviewed journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.